![molecular formula C10H14O4S2 B14385370 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one CAS No. 89665-14-5](/img/structure/B14385370.png)
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[45]decan-10-one is a complex organic compound characterized by its unique spiro structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one typically involves multi-step organic reactions. One common method includes the reaction of appropriate starting materials under controlled conditions to form the spiro structure. Specific details on the synthetic routes and reaction conditions are often proprietary and can vary depending on the desired purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial for maximizing yield and minimizing by-products .
Análisis De Reacciones Químicas
Types of Reactions
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or thiols .
Aplicaciones Científicas De Investigación
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dithiaspiro[4.5]decane: Shares the spiro structure but lacks the acetyl and methoxy groups.
7,9-Diphenyl-1,2,4-triaza-8-oxa-spiro[4.5]-decan-3-thiones: Similar spiro structure with different functional groups.
Uniqueness
7-Acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one is unique due to its specific functional groups and the resulting chemical properties. These unique features make it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89665-14-5 |
|---|---|
Fórmula molecular |
C10H14O4S2 |
Peso molecular |
262.4 g/mol |
Nombre IUPAC |
7-acetyl-6-methoxy-9-oxa-1,4-dithiaspiro[4.5]decan-10-one |
InChI |
InChI=1S/C10H14O4S2/c1-6(11)7-5-14-9(12)10(8(7)13-2)15-3-4-16-10/h7-8H,3-5H2,1-2H3 |
Clave InChI |
VUEFDGJYMSHXKJ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1COC(=O)C2(C1OC)SCCS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


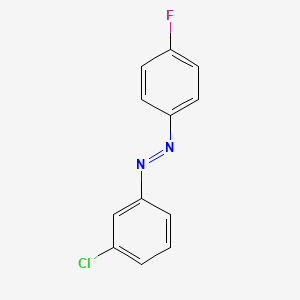
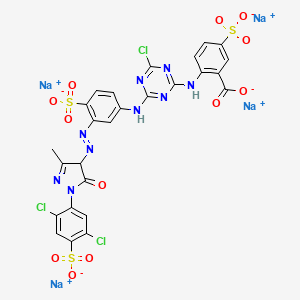
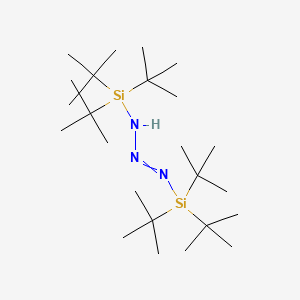
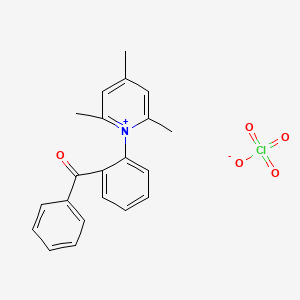
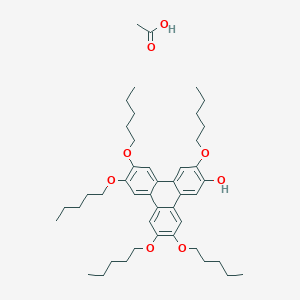


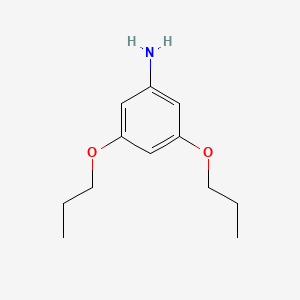
![N,N'-Methylenebis[N-(methanesulfonyl)methanesulfonamide]](/img/structure/B14385328.png)
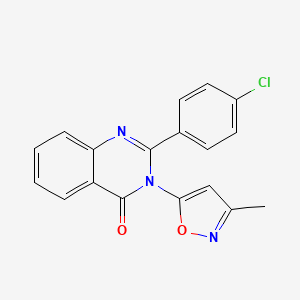
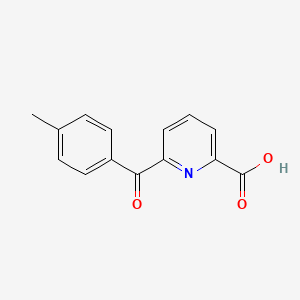
![Methyl [2-(3-amino-3-oxopropanoyl)phenyl]acetate](/img/structure/B14385336.png)
![Diethyl [4-(ethylamino)phenyl]phosphonate](/img/structure/B14385338.png)

